1-[6-(2-Carboxypyrrolidin-1-yl)-6-oxohexanoyl]pyrrolidine-2-carboxylic acid, commonly referred to as CPHPC, is a proline-derived small molecule that has garnered attention for its potential therapeutic applications, particularly in the treatment of amyloidosis and Alzheimer's disease. This compound functions by modulating the levels of serum amyloid P component (SAP), which is implicated in amyloid-related diseases. The ability of CPHPC to bind to amyloid P allows it to disrupt the formation and stability of amyloid deposits, making it a candidate for further clinical investigation .
The synthesis of 1-[6-(2-Carboxypyrrolidin-1-yl)-6-oxohexanoyl]pyrrolidine-2-carboxylic acid typically involves multi-step organic reactions that include:
The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to achieve high yields and purity of the final product. Analytical techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are typically employed to confirm the structure and monitor the progress of the synthesis .
The molecular formula for 1-[6-(2-Carboxypyrrolidin-1-yl)-6-oxohexanoyl]pyrrolidine-2-carboxylic acid is . Its structure features:
The compound has a molecular weight of approximately 336.38 g/mol. Its chemical properties are influenced by its polar functional groups, which affect solubility in aqueous solutions .
CPHPC undergoes various chemical reactions that are crucial for its biological activity:
Kinetic studies have shown that the binding affinity of CPHPC for serum amyloid P is significant, suggesting that it can effectively compete with other proteins for binding sites on amyloid fibrils .
The mechanism by which 1-[6-(2-Carboxypyrrolidin-1-yl)-6-oxohexanoyl]pyrrolidine-2-carboxylic acid exerts its effects involves:
Studies indicate that a stoichiometric ratio exists where five molecules of CPHPC can bind to two pentameric units of serum amyloid P, enhancing its efficacy in targeting amyloid deposits .
Relevant data includes melting point ranges and spectral data from NMR confirming structural integrity .
1-[6-(2-Carboxypyrrolidin-1-yl)-6-oxohexanoyl]pyrrolidine-2-carboxylic acid (CPHPC or miridesap) depletes circulating serum amyloid P component (SAP) through targeted bivalent binding. Its symmetrical palindromic structure—featuring two identical (R)-pyrrolidine-2-carboxylic acid units linked by a hexanedioyl spacer—enables high-affinity engagement with SAP pentamers. Each CPHPC molecule binds two SAP subunits simultaneously via their ligand-binding sites, forming stable drug-protein complexes [1] [3]. This interaction triggers a >95% reduction in plasma SAP within 24–48 hours in clinical studies, as confirmed by immunoassays. The depletion is sustained with continuous treatment, crucially preventing SAP's reaccumulation in amyloid deposits [1] [2].
Table 1: SAP Depletion Kinetics of CPHPC
| Parameter | Value | Measurement Method |
|---|---|---|
| Plasma SAP Reduction | >95% | Immunoassay |
| Onset of Action | 24–48 hours | Serial Plasma Monitoring |
| Binding Affinity (Kd) | Low nanomolar range | Isothermal Titration Calorimetry |
| Selectivity for SAP | High | Competitive Binding Assays |
CPHPC induces SAP aggregation by cross-linking adjacent pentamers. Each SAP pentamer possesses five identical ligand-binding sites oriented around its B face. CPHPC's bivalent structure bridges these sites between two pentamers, forming high-molecular-weight complexes (e.g., decamers or larger oligomers) [1] [2]. These complexes undergo rapid hepatic clearance via Kupffer cell phagocytosis, a process confirmed by radiolabeled SAP tracking in humans. The liver-specific uptake occurs within minutes post-aggregation, bypassing renal excretion due to the complex size [2] [3]. This dual action—cross-linking and hepatic clearance—irreversibly removes SAP from both circulation and amyloid deposits, as demonstrated in patients with systemic amyloidosis [1] [2].
SAP binding to CPHPC requires calcium ions, which stabilize SAP's active conformation. Each SAP subunit contains a single Ca²⁺-binding loop that coordinates the carboxylate groups of CPHPC’s proline moieties [1] [8]. Calcium deprivation abolishes CPHPC-SAP interactions, as shown in ethylenediaminetetraacetic acid (EDTA)-treated assays. Structural studies reveal that CPHPC binding induces allosteric changes in SAP:
Table 2: Calcium-Dependent Binding Parameters
| Condition | Binding Affinity | Structural Effect |
|---|---|---|
| Physiological Ca²⁺ | High (nM Kd) | SAP pentamer stabilization |
| EDTA-Chelated Ca²⁺ | No binding SAP dissociation into monomers | |
| CPHPC-Bound SAP | N/A | B-face occlusion & fibril detachment |
SAP promotes amyloid fibril stability by binding to glycosaminoglycan moieties on fibril surfaces. CPHPC competitively inhibits this interaction through two mechanisms:
Table 3: Fibril Binding Inhibition Efficiency
| Amyloid Type | SAP Binding Reduction | Assay System |
|---|---|---|
| Aβ (Alzheimer’s) | >90% | Surface Plasmon Resonance |
| Serum Amyloid A | 85% | Fluorescence Polarization |
| Transthyretin | 88% | Radioligand Displacement |
SAP exacerbates neurotoxicity in amyloid-associated diseases by:
Table 4: Neuroprotective Effects of SAP Depletion
| Pathway | CPHPC-Induced Change | Outcome |
|---|---|---|
| Oligomer stability | Decreased | Reduced neuronal apoptosis |
| Complement C1q binding | Inhibited | Attenuated neuroinflammation |
| Microglial activation | 50–60% reduction | Lower TNF-α/IL-6 secretion |
| Amyloid plaque burden | 30–40% decrease | Improved cognitive function (mice) |
Table 5: Compound Synonyms
| Synonym | Source |
|---|---|
| CPHPC | [1] |
| Miridesap | [3] |
| (R)-1-{6-[(R)-2-Carboxypyrrolidin-1-yl]-6-oxohexanoyl}pyrrolidine-2-carboxylic acid | [1] |
| Ro 63-8695 | [1] [3] |
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1